1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Description
1-(Cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a derivative of the imidazo[1,2-b]pyrazole scaffold, a fused bicyclic heterocycle with a five-membered imidazole ring fused to a pyrazole ring. This compound features a cyclobutylmethyl substituent at the 1-position and an ethyl group at the 6-position (Figure 1). The imidazo[1,2-b]pyrazole core has garnered attention as a non-classical isostere of indole, offering enhanced solubility and metabolic stability compared to indole-based drugs .
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-11-8-12-14(6-7-15(12)13-11)9-10-4-3-5-10/h6-8,10H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYRRKWBZGCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of targets in the body. For example, some pyrazole derivatives have been found to inhibit enzymes such as cyclin-dependent kinases (CDKs) and Aurora-A kinase. These enzymes play crucial roles in cell cycle regulation and cell proliferation, making them important targets for anticancer drugs.
Mode of Action
This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell proliferation and tumor growth.
Biochemical Pathways
The biochemical pathways affected by pyrazole derivatives depend on their specific targets. For example, inhibition of CDKs can affect the cell cycle, while inhibition of Aurora-A kinase can affect cell division.
Biological Activity
1-(Cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C11H16N4
- Molecular Weight : 188.27 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCCN1C=CN2N=C(C3CCC3)C=C21
This compound features a unique structure that combines an imidazole ring with a cyclobutyl group, which may contribute to its biological activity.
Research indicates that this compound may interact with specific receptors and enzymes in the body. Its mechanism of action is primarily linked to:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Modulation of Neurotransmitter Receptors : Preliminary studies suggest it may influence neurotransmitter systems, particularly those related to mood and anxiety disorders.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including:
- Breast Cancer Cells : The compound reduced cell viability significantly compared to control groups.
- Lung Cancer Cells : It exhibited cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
In animal models, this compound has shown promise as a neuroprotective agent. It appears to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's by:
- Reducing oxidative stress markers.
- Enhancing synaptic plasticity.
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer models. The findings indicated a significant reduction in tumor size and increased survival rates in treated mice compared to controls.
Study 2: Neuroprotection in Alzheimer's Model
Another investigation focused on the neuroprotective properties in transgenic mice models of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key physicochemical parameters (e.g., logD, solubility, pKa) and substituent effects are summarized in Table 1 .
Table 1: Comparison of Imidazo[1,2-b]pyrazole Derivatives
Key Observations:
Solubility Enhancement : The imidazo[1,2-b]pyrazole core demonstrates superior aqueous solubility compared to indole derivatives. For example, the pruvanserin isostere exhibited a logD of 1.2 (vs. indole’s 2.5) and 3x higher solubility due to reduced lipophilicity and altered pKa (7.3 vs. indole’s ~10) .
Ethyl (6-position): The ethyl group may marginally increase logD compared to methyl (as seen in methyl vs. ethyl analogues), but retains better solubility than bulkier substituents (e.g., phenyl) .
Crystal Packing : Derivatives like ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole exhibit π-π stacking (3.64 Å between phenyl and imidazole rings), which could influence solid-state stability and formulation .
Preparation Methods
Ring Construction via Cyclization of Aminopyrazoles
A common approach involves dehydration and cyclization of 5-amino-substituted pyrazoles under acidic conditions or with acylating agents to form the imidazo[1,2-b]pyrazole ring. For example:
- Treatment of aminopyrazoles with concentrated sulfuric acid or acetic anhydride/formic acid mixtures leads to ring closure, yielding ethyl 2-substituted-1H-imidazo[1,2-b]pyrazole derivatives.
- Aza-Wittig reactions using triphenylphosphine and chloroketones can also furnish the fused heterocycle with different substituents.
Selective Functionalization of the Imidazo[1,2-b]pyrazole Core
This stepwise functionalization enables the introduction of alkyl, aryl, acyl, cyano, and other groups with high regioselectivity and yields.
From the referenced studies, functionalization of the imidazo[1,2-b]pyrazole scaffold using organometallic intermediates followed by electrophilic trapping typically yields products in moderate to high yields (50–96%). Selected examples relevant to alkylation and acylation steps are summarized below:
| Functionalization Step | Electrophile Used | Yield (%) | Notes |
|---|---|---|---|
| Br/Mg-exchange and trapping | S-methyl sulfonothioate | 50–96 | High regioselectivity at position 7 |
| Metalation at position 3 and quenching | Allyl bromide, benzoyl chloride | 60–94 | Enables diverse substitution patterns |
| Metalation at position 2 and quenching | Ethyl cyanoformate, acyl chlorides | 57–81 | Introduction of ester and acyl groups |
| N-alkylation (inferred) | Cyclobutylmethyl halide | Not explicitly reported | Standard alkylation likely applicable |
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Target Position | Expected Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Aminopyrazole + H2SO4 or Ac2O/HCOOH | Ring formation | Formation of imidazo[1,2-b]pyrazole core |
| 2 | N-Alkylation | Cyclobutylmethyl halide + base | N-1 | Introduction of cyclobutylmethyl group |
| 3 | Bromination | N-Bromosuccinimide (NBS) | Position 7 | Brominated intermediate for metalation |
| 4 | Br/Mg-exchange and trapping | iPrMgCl·LiCl, electrophiles | Position 7 | Substituted product at C-7 |
| 5 | Metalation with TMPMgCl·LiCl | TMPMgCl·LiCl, electrophiles | Position 3 | Functionalization at C-3 |
| 6 | Metalation with TMP2Zn·MgCl2·2LiCl | TMP2Zn·MgCl2·2LiCl, electrophiles | Position 2/6 | Introduction of ethyl or other groups |
Q & A
Q. What are the established synthetic routes for 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole, and what reaction conditions are critical for regioselectivity?
The synthesis typically involves constructing the imidazo[1,2-b]pyrazole core via cyclization reactions. For example:
- Core formation : Cyclization of α-haloketones or hydrazine derivatives with cyclobutylmethyl-ethyl precursors under reflux in solvents like 1,4-dioxane or ethanol .
- Substituent introduction : The cyclobutylmethyl and ethyl groups are introduced via nucleophilic substitution or alkylation, requiring precise temperature control (60–100°C) and catalysts like K₂CO₃ or NaH to avoid byproducts .
Critical factors : Solvent polarity, reaction time, and stoichiometric ratios dictate regioselectivity. For instance, polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the cyclobutylmethyl group shows distinct δ 1.6–2.2 ppm (multiplet) in ¹H NMR, while the ethyl group appears as a triplet near δ 1.2 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 246.1612 for C₁₃H₁₉N₃).
- X-ray crystallography : Resolves crystal packing and steric effects, critical for structure-activity relationship (SAR) studies .
Q. What in vitro biological screening assays are appropriate for preliminary evaluation of its bioactivity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT or SRB assays on human cell lines (e.g., HeLa, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For imidazo[1,2-b]pyrazoles, electron-deficient cores enhance electrophilic interactions with target proteins .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding poses. Example: Docking into the ATP-binding site of kinases (e.g., EGFR) to prioritize substituents improving binding affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to refine pharmacokinetic properties .
Q. What strategies resolve contradictions in SAR data for imidazo[1,2-b]pyrazole derivatives?
- Meta-analysis : Cross-reference bioactivity data across analogs (e.g., substituent effects on logP vs. IC₅₀). For example, ethyl groups at position 6 enhance membrane permeability but may reduce solubility .
- Crystallographic validation : Compare X-ray structures of active/inactive analogs to identify steric or electronic mismatches in binding pockets .
- Proteomic profiling : Use affinity chromatography or thermal shift assays to confirm off-target interactions that explain inconsistent bioactivity .
Q. How can reaction engineering (e.g., flow chemistry, microwave synthesis) improve scalability and yield?
- Flow chemistry : Enables precise control of exothermic cyclization steps (e.g., residence time <5 min at 120°C), reducing decomposition .
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., from 12 hours to 30 minutes) with 20–30% higher yields .
- Catalyst screening : High-throughput experimentation (HTE) identifies optimal catalysts (e.g., Pd/C for hydrogenation) for multi-step sequences .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
